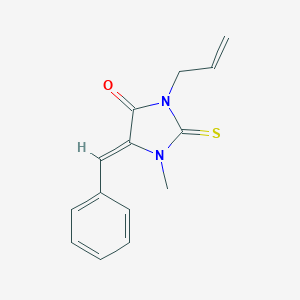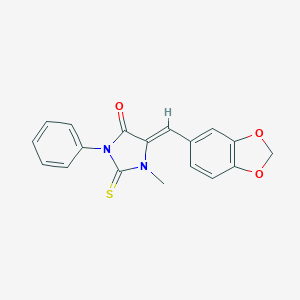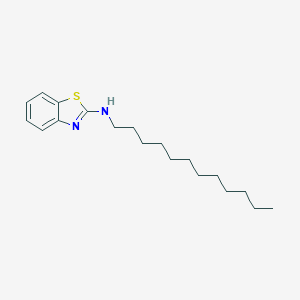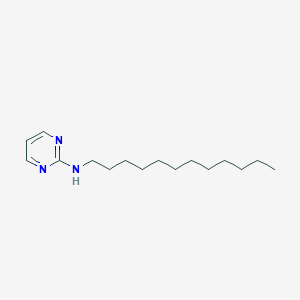![molecular formula C19H11Cl3N4O3S B303548 2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B303548.png)
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DTTS and has been synthesized using different methods. In
Mecanismo De Acción
DTTS exerts its biological activity by inhibiting the activity of specific enzymes. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the nervous system of insects. DTTS has also been found to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA. Additionally, DTTS has been found to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of thymidine, a nucleotide that is essential for DNA synthesis.
Biochemical and Physiological Effects:
DTTS has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inhibiting the activity of dihydrofolate reductase and thymidylate synthase. DTTS has also been found to inhibit the activity of acetylcholinesterase, leading to the death of insects. Additionally, DTTS has been found to exhibit fluorescent properties, making it useful in the development of new fluorescent probes for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTTS has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized using various methods. Additionally, DTTS has been found to exhibit high selectivity and potency, making it useful in the development of new drugs and pesticides. However, DTTS has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, DTTS has low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of DTTS. One potential direction is the development of new drugs that target specific enzymes that are involved in the growth and proliferation of cancer cells. Another potential direction is the development of new pesticides that target specific enzymes that are involved in the nervous system of insects. Additionally, DTTS could be used in the development of new fluorescent probes for the detection of metal ions in biological samples. Finally, further research could be conducted to explore the potential applications of DTTS in other fields of scientific research.
Métodos De Síntesis
DTTS can be synthesized using various methods, including condensation reaction and nucleophilic substitution. One of the most common methods used to synthesize DTTS is the condensation reaction between 2,4,5-trichlorophenylacetic acid and 5,6-diamino-2-furyl-1,2,4-triazine in the presence of thionyl chloride and triethylamine. The product is then treated with sodium sulfide to obtain DTTS. Other methods include the reaction between 5,6-diamino-2-furyl-1,2,4-triazine and 2,4,5-trichlorophenyl isothiocyanate in the presence of triethylamine.
Aplicaciones Científicas De Investigación
DTTS has shown potential applications in various fields of scientific research. It has been used in the development of new drugs due to its ability to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. DTTS has also been used in the development of new pesticides due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the nervous system of insects. Additionally, DTTS has been used in the development of new fluorescent probes for the detection of metal ions.
Propiedades
Fórmula molecular |
C19H11Cl3N4O3S |
|---|---|
Peso molecular |
481.7 g/mol |
Nombre IUPAC |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide |
InChI |
InChI=1S/C19H11Cl3N4O3S/c20-10-7-12(22)13(8-11(10)21)23-16(27)9-30-19-24-17(14-3-1-5-28-14)18(25-26-19)15-4-2-6-29-15/h1-8H,9H2,(H,23,27) |
Clave InChI |
KTUPHGWIMOERIH-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)C4=CC=CO4 |
SMILES canónico |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B303486.png)
![ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B303488.png)